Augpenin

Description

Propriétés

IUPAC Name |

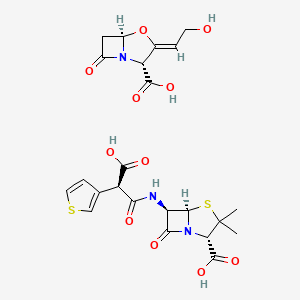

(2S,5R,6R)-6-[[(2R)-2-carboxy-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O6S2.C8H9NO5/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);1,6-7,10H,2-3H2,(H,12,13)/b;4-1-/t7-,8-,9+,12-;6-,7-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMVMWTVLSLJGY-FAJPTIRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)O)C(=O)O)C.C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10235588 | |

| Record name | Clavulanic acid mixture with ticarcillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86482-18-0 | |

| Record name | Clavulanic acid-ticarcillin mixt. | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86482-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clavulanic acid mixture with Ticarcillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086482180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clavulanic acid mixture with ticarcillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synergistic Mechanism of Amoxicillin and Clavulanic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The emergence of bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, poses a significant threat to global health. The combination of amoxicillin (B794) and clavulanic acid represents a highly successful strategy to overcome this resistance. This technical guide provides an in-depth exploration of the distinct mechanisms of action of amoxicillin and clavulanic acid, their synergistic interaction, and the quantitative measures of their efficacy. Furthermore, it details the experimental protocols for assessing antimicrobial susceptibility and enzyme inhibition, and illustrates key pathways and workflows through structured diagrams.

Mechanism of Action: Amoxicillin

Amoxicillin, a broad-spectrum, β-lactam antibiotic, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1][2] The structural integrity of the bacterial cell wall is maintained by a complex polymer called peptidoglycan.[2] The final step in peptidoglycan synthesis involves the cross-linking of peptide chains, a reaction catalyzed by a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[2][3]

Amoxicillin's structure mimics the D-Ala-D-Ala moiety of the peptidoglycan chains, allowing it to bind to the active site of PBPs. This binding leads to the irreversible acylation and inactivation of the PBP transpeptidase function, preventing the formation of essential cross-links.[2] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[2][4]

References

The Guardian Molecule: A Technical Chronicle of the Amoxicillin-Clavulanate Combination

A Whitepaper on the Scientific Journey from Discovery to Clinical Cornerstone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of bacterial resistance to β-lactam antibiotics, a cornerstone of modern medicine, necessitated innovative strategies to preserve their efficacy. This technical guide chronicles the discovery and development of the amoxicillin-clavulanate combination, a landmark achievement in overcoming β-lactamase-mediated resistance. We delve into the historical context that spurred its creation, the scientific ingenuity behind the discovery of clavulanic acid, and the synergistic mechanism that restored and expanded the utility of amoxicillin. This document provides a detailed examination of the biochemical interactions, key experimental methodologies that validated the combination's efficacy, and a quantitative overview of its impact on bacterial pathogens. It serves as a comprehensive resource for researchers in antimicrobial drug discovery and development, offering insights into a successful strategy that continues to shape the fight against infectious diseases.

Introduction: The Rise of a Resistance Crisis

By the 1960s and 1970s, the golden age of antibiotics was facing a significant threat: the widespread emergence of bacterial strains resistant to penicillin and its derivatives. A primary mechanism driving this resistance was the production of β-lactamase enzymes, which hydrolyze the amide bond in the characteristic four-membered β-lactam ring, rendering the antibiotic inactive. This enzymatic defense was identified in a growing number of clinically important pathogens, including strains of Staphylococcus aureus, Escherichia coli, and Haemophilus influenzae, compromising the effectiveness of widely used aminopenicillins like amoxicillin. Amoxicillin, introduced in the early 1970s, offered a broad spectrum of activity and superior oral absorption compared to its predecessor, ampicillin, but it remained vulnerable to this enzymatic degradation. The urgent need for a solution to this escalating problem set the stage for a new chapter in antibiotic research.

The Discovery of a Novel β-Lactamase Inhibitor: Clavulanic Acid

Scientists at the British company Beecham Pharmaceuticals (now part of GlaxoSmithKline) embarked on a large-scale screening program to find natural products capable of inhibiting β-lactamase enzymes. This effort culminated around 1974-1975 with the discovery of a potent β-lactamase inhibitor from the soil bacterium Streptomyces clavuligerus. This novel compound was named clavulanic acid.

Structurally, clavulanic acid possesses a β-lactam ring, but with key differences from penicillins: an oxygen atom replaces the sulfur in the adjacent ring, forming an oxazolidine (B1195125) ring, and it lacks the acylamino side chain typical of penicillin antibiotics. While clavulanic acid itself has weak intrinsic antibacterial activity, its true power lay in its ability to potently and irreversibly inhibit a wide range of bacterial β-lactamases.

Experimental Protocol: Screening for β-Lactamase Inhibitors

The initial screening for β-lactamase inhibitors involved a meticulous process of cultivating various microorganisms and testing their fermentation broths for the ability to protect a β-lactamase-labile penicillin from destruction. A common method employed is a colorimetric assay using a chromogenic cephalosporin (B10832234) substrate, such as nitrocefin (B1678963).

Principle: Nitrocefin is a molecule that changes color from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase. A potential inhibitor will prevent this color change by inactivating the enzyme.

Detailed Methodology:

-

Culture Preparation: Cultures of various soil microorganisms, such as Streptomyces species, are grown in suitable liquid fermentation media.

-

Sample Preparation: The fermentation broths are clarified by centrifugation or filtration to obtain cell-free supernatants.

-

Enzyme and Substrate Preparation:

-

A solution of a known β-lactamase enzyme is prepared in an appropriate assay buffer (e.g., phosphate (B84403) buffer, pH 7.0).

-

A solution of nitrocefin is prepared in a suitable solvent like DMSO and then diluted in the assay buffer.

-

-

Inhibition Assay (96-well plate format):

-

To each well of a microtiter plate, add the β-lactamase enzyme solution.

-

Add the test sample (fermentation supernatant) to the wells. A known inhibitor, such as clavulanic acid, is used as a positive control, and a well with no inhibitor serves as the enzyme control.

-

The plate is incubated for a defined period (e.g., 10-15 minutes at 25°C) to allow any inhibitors to interact with the enzyme.

-

The reaction is initiated by adding the nitrocefin substrate solution to all wells.

-

-

Measurement: The absorbance at 490 nm is measured kinetically over time using a microplate reader. A significant reduction in the rate of color change in the presence of a test sample, compared to the enzyme control, indicates the presence of a β-lactamase inhibitor.

In Vitro Antibacterial Spectrum of Augmentin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of Augmentin (amoxicillin-clavulanate). The document details its mechanism of action, presents quantitative data on its activity against a wide range of clinically relevant bacteria, and outlines the standardized experimental protocols for susceptibility testing.

Introduction

Augmentin is a combination antibiotic consisting of amoxicillin (B794), a broad-spectrum, semi-synthetic penicillin, and clavulanic acid, a β-lactamase inhibitor. The addition of clavulanic acid extends the antibacterial spectrum of amoxicillin to include many bacteria that are resistant to amoxicillin and other β-lactam antibiotics through the production of β-lactamase enzymes.[1][2][3] This guide focuses on the in vitro activity of Augmentin, providing essential data and methodologies for researchers and professionals in the field of drug development and infectious diseases.

Mechanism of Action

The synergistic action of amoxicillin and clavulanic acid is central to the efficacy of Augmentin. Amoxicillin, a β-lactam antibiotic, inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall. It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis. This inhibition leads to a weakened cell wall and ultimately results in bacterial cell lysis and death.[4][5][6]

However, many bacteria have developed resistance to β-lactam antibiotics by producing β-lactamase enzymes, which hydrolyze the β-lactam ring of the antibiotic, rendering it inactive. Clavulanic acid, itself possessing weak antibacterial activity, acts as a potent, irreversible inhibitor of many clinically important plasmid-mediated and some chromosomal β-lactamases.[4][5] By binding to and inactivating these enzymes, clavulanic acid protects amoxicillin from degradation, allowing it to exert its bactericidal effect on a broader range of organisms.[6]

In Vitro Antibacterial Spectrum

The in vitro antibacterial spectrum of Augmentin is extensive, covering a wide array of Gram-positive and Gram-negative bacteria, as well as some anaerobic organisms. The following tables summarize the minimum inhibitory concentration (MIC) data, including MIC50 (the concentration that inhibits 50% of isolates) and MIC90 (the concentration that inhibits 90% of isolates), for various clinically significant bacteria. Data is compiled from multiple surveillance studies and may vary based on geographic location and time of isolate collection.

Table 1: In Vitro Activity of Augmentin against Gram-Positive Aerobes

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (β-lactamase positive) | - | ≤0.25->32 | 0.25-2 | 4-8 |

| Streptococcus pneumoniae (penicillin-susceptible) | - | ≤0.015-2 | ≤0.06 | 0.5 |

| Streptococcus pneumoniae (penicillin-intermediate) | - | ≤0.03-8 | 1 | 2-4 |

| Streptococcus pneumoniae (penicillin-resistant) | - | 0.25->16 | 2 | 4-8 |

| Enterococcus faecalis | - | 1-16 | 2 | 4 |

| Streptococcus pyogenes | - | ≤0.03-0.25 | ≤0.03 | 0.06 |

Table 2: In Vitro Activity of Augmentin against Gram-Negative Aerobes

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Haemophilus influenzae (β-lactamase positive) | 13 | 1-4 | 1 | 2 |

| Haemophilus influenzae (β-lactamase negative) | - | ≤0.03-2 | 0.25 | 0.5 |

| Moraxella catarrhalis (β-lactamase positive) | - | ≤0.03-2 | 0.12 | 0.25 |

| Escherichia coli | - | ≤0.25->128 | 2-8 | 16-64 |

| Klebsiella pneumoniae | - | ≤0.25->128 | 2-8 | 16-32 |

| Proteus mirabilis | - | ≤0.25-32 | 1-2 | 4-8 |

| Enterobacter cloacae | - | ≤0.25->128 | 4-16 | 32->128 |

| Neisseria gonorrhoeae | - | ≤0.03-1 | 0.06 | 0.25 |

Table 3: In Vitro Activity of Augmentin against Anaerobic Bacteria

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Bacteroides fragilis group | - | ≤0.125->32 | 0.5-1 | 4-16 |

| Prevotella spp. | - | ≤0.06-8 | ≤0.125 | 1 |

| Fusobacterium spp. | - | ≤0.06-2 | ≤0.125 | 0.25-0.5 |

| Peptostreptococcus spp. | - | ≤0.125-16 | 0.25-0.5 | 0.5-8 |

Note: MIC values are expressed as amoxicillin concentration with a fixed ratio of clavulanic acid (typically 2:1).

Experimental Protocols

The determination of the in vitro susceptibility of bacteria to Augmentin is performed using standardized methods, primarily broth microdilution and agar (B569324) dilution, as outlined by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol Overview:

-

Preparation of Antimicrobial Solutions: A series of two-fold dilutions of amoxicillin-clavulanate (in a 2:1 ratio) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture, typically adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: The prepared microdilution trays, containing the serially diluted antimicrobial agent, are inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.

-

Incubation: The inoculated trays are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Dilution Method

The agar dilution method is another reference method for MIC determination, particularly useful for certain fastidious organisms or when testing a large number of isolates against a limited number of drugs.

Protocol Overview:

-

Preparation of Antimicrobial Plates: A series of agar plates, typically Mueller-Hinton agar, are prepared, each containing a specific concentration of amoxicillin-clavulanate (in a 2:1 ratio).

-

Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.

-

Inoculation: A standardized volume of the bacterial suspension (approximately 1-2 µL) is spot-inoculated onto the surface of each agar plate, including a growth control plate without any antibiotic.

-

Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours.

-

Interpretation: The MIC is defined as the lowest concentration of the antimicrobial agent that prevents the growth of more than one colony or a faint haze.

Conclusion

Augmentin demonstrates a broad in vitro spectrum of activity against many common Gram-positive and Gram-negative pathogens, as well as anaerobic bacteria. Its efficacy is attributed to the synergistic combination of amoxicillin's bactericidal action and clavulanic acid's inhibition of β-lactamase enzymes. The quantitative data and standardized methodologies presented in this guide provide a valuable resource for researchers, scientists, and drug development professionals in understanding and evaluating the antibacterial properties of this important therapeutic agent. Continuous surveillance of the in vitro susceptibility of clinically relevant bacteria to Augmentin is crucial for monitoring resistance trends and ensuring its continued effective use in clinical practice.

References

- 1. Comparative in vitro activities of amoxicillin-clavulanic acid and imipenem against anaerobic bacteria isolated from community hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MIC of amoxicillin/clavulanate according to CLSI and EUCAST: discrepancies and clinical impact in patients with bloodstream infections due to Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. SENTRY Antimicrobial Surveillance Program - JMI Laboratories [jmilabs.com]

- 6. researchgate.net [researchgate.net]

Navigating Preclinical Frontiers: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Augmentin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Augmentin (amoxicillin-clavulanate). By summarizing key quantitative data, detailing experimental protocols, and visualizing complex pathways and workflows, this document serves as a critical resource for professionals in drug development and infectious disease research.

Core Principles: Mechanism of Action

Augmentin's efficacy stems from the synergistic action of its two components: amoxicillin (B794), a broad-spectrum β-lactam antibiotic, and clavulanic acid, a β-lactamase inhibitor. Amoxicillin functions by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall, which is crucial for the cell's structural integrity.[1] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), enzymes essential for peptidoglycan synthesis.[2][3]

However, many bacteria have developed resistance to β-lactam antibiotics by producing β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic ineffective.[1] Clavulanic acid, itself possessing minimal antibiotic activity, acts as a "suicide inhibitor."[4] It irreversibly binds to and inactivates β-lactamase enzymes, thereby protecting amoxicillin from degradation and restoring its antibacterial activity against resistant strains.[2][3][5]

Pharmacokinetic Profiles in Preclinical Models

The pharmacokinetic properties of amoxicillin and clavulanic acid have been characterized in various preclinical models, including mice, rats, and Yucatan miniature pigs. These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug combination and for informing dose selection in clinical trials.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of amoxicillin and clavulanic acid observed in different preclinical models.

Table 1: Pharmacokinetic Parameters of Amoxicillin in Preclinical Models

| Animal Model | Dosing Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Reference |

| Mouse | Subcutaneous | 20 | 8.2 ± 2.2 | 0.25 | 4.88 | 0.22 | [6][7] |

| Yucatan Miniature Pig | Intravenous | ~44-62.5 | 139.7 ± 18.7 | End of Infusion | 108.3 ± 15.8 | 1.1 ± 0.5 | [8] |

| Dog (Mixed Breed) | Oral | 12.3 (mean) | - | - | - | - | [9] |

Table 2: Pharmacokinetic Parameters of Clavulanic Acid in Preclinical Models

| Animal Model | Dosing Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Reference |

| Yucatan Miniature Pig | Intravenous | ~4-6.25 | 11.6 ± 2.0 | End of Infusion | 13.2 ± 3.8 | 0.9 ± 0.1 | [8] |

| Dog (Mixed Breed) | Oral | 3.1 (mean) | - | - | - | - | [9] |

Experimental Protocols for Pharmacokinetic Studies

Detailed methodologies are crucial for the replication and interpretation of preclinical pharmacokinetic studies. Below are generalized experimental protocols based on published literature.

Rodent Models (Mouse and Rat):

-

Animals: Specific pathogen-free mice or rats of a specified strain, age, and weight.

-

Housing: Housed in controlled environments with regulated light-dark cycles, temperature, and humidity. Access to standard chow and water ad libitum.

-

Drug Administration: Amoxicillin and clavulanic acid are typically administered via subcutaneous injection or oral gavage. For intravenous administration, a catheter may be placed in a suitable vein (e.g., tail vein).[7][10]

-

Blood Sampling: Blood samples are collected at predetermined time points post-administration. Common collection sites include the retro-orbital sinus, saphenous vein, or via cardiac puncture for terminal collection.

-

Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of amoxicillin and clavulanic acid are quantified using a validated analytical method, typically high-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection.[8]

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.[11]

Yucatan Miniature Pig Model:

-

Animals: Yucatan miniature pigs are chosen for their physiological similarities to humans.[8]

-

Drug Administration: For intravenous studies, a catheter is placed in an auricular vein for drug infusion.[8]

-

Blood Sampling: Serial blood samples are collected from an indwelling catheter in the contralateral ear vein.

-

Sample Processing and Bioanalysis: Similar to rodent models, plasma is separated and analyzed via a validated HPLC method.[8]

Pharmacodynamic Evaluation in Preclinical Models

Pharmacodynamic studies aim to characterize the relationship between drug exposure and its therapeutic effect. For antibiotics, a key PD parameter is the minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The primary PD index for β-lactams is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT > MIC).[12][13]

Quantitative Pharmacodynamic Data

Table 3: Pharmacodynamic Targets of Amoxicillin in Preclinical Models

| Animal Model | Infection Model | Pathogen | Efficacy Endpoint | Required %fT > MIC | Reference |

| Mouse | Pneumonitis | Streptococcus pneumoniae | Bacterial killing in lungs | > 20% for effect, 35-40% for maximal effect | [6][7] |

| Mouse | Thigh Infection | Streptococcus pneumoniae | Change in log10 CFU/thigh | - | [10] |

| Rat | Pneumonia | Streptococcus pneumoniae | Reduction in bacterial numbers in lungs | - | [6][14] |

Experimental Protocols for Pharmacodynamic Studies

Infection Models:

-

Thigh Infection Model: Mice are rendered neutropenic and then inoculated intramuscularly in the thigh with a standardized bacterial suspension. This model is often used to study the local antimicrobial effect.[10]

-

Pneumonia Model: Mice or rats are infected intranasally with a bacterial suspension to establish a respiratory tract infection.[6][7][14]

-

Systemic Infection Model: Animals are infected intraperitoneally to induce a systemic infection and bacteremia.

General Protocol:

-

Bacterial Strains: Clinically relevant bacterial strains with known MICs to amoxicillin and amoxicillin-clavulanate are used.

-

Infection Establishment: Animals are infected as described in the specific infection models above.

-

Treatment: At a predetermined time post-infection, treatment with various doses of Augmentin or amoxicillin alone is initiated. Dosing can be administered at different intervals to achieve varying %fT > MIC.[6]

-

Efficacy Assessment: At the end of the treatment period, animals are euthanized, and the target tissues (e.g., lungs, thigh muscle) are harvested. The bacterial load is quantified by homogenizing the tissue and plating serial dilutions on appropriate agar (B569324) media to determine the number of colony-forming units (CFU).[7][10]

-

Data Analysis: The change in bacterial numbers (log10 CFU) is correlated with the pharmacokinetic/pharmacodynamic index (%fT > MIC) to determine the exposure required for bacteriostatic and bactericidal effects. A sigmoid Emax model can be used to characterize the dose-response relationship.[10]

Conclusion

The preclinical evaluation of Augmentin's pharmacokinetics and pharmacodynamics in various animal models provides a robust foundation for understanding its therapeutic potential. The data consistently demonstrate that the time the amoxicillin concentration remains above the MIC is the critical determinant of efficacy. The detailed experimental protocols outlined in this guide are essential for designing and interpreting future preclinical studies. The continued application of these principles will be vital for optimizing dosing regimens, combating antimicrobial resistance, and guiding the development of new antibacterial agents.

References

- 1. Amoxicillin Clavulanate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. urology-textbook.com [urology-textbook.com]

- 3. pexacy.com [pexacy.com]

- 4. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. Two Pharmacodynamic Models for Assessing the Efficacy of Amoxicillin-Clavulanate against Experimental Respiratory Tract Infections Caused by Strains of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ex Vivo Pharmacodynamics of Amoxicillin-Clavulanate against β-Lactamase-Producing Escherichia coli in a Yucatan Miniature Pig Model That Mimics Human Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. meridian.allenpress.com [meridian.allenpress.com]

- 10. In Vivo Activities of Amoxicillin and Amoxicillin-Clavulanate against Streptococcus pneumoniae: Application to Breakpoint Determinations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. storage.imrpress.com [storage.imrpress.com]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Two pharmacodynamic models for assessing the efficacy of amoxicillin-clavulanate against experimental respiratory tract infections caused by strains of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Basis of Beta-Lactamase Inhibition by Clavulanic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antibiotic resistance, largely driven by the production of beta-lactamase enzymes in bacteria, necessitates a deep understanding of the mechanisms by which beta-lactamase inhibitors operate. Clavulanic acid, a potent "suicide inhibitor," has been a cornerstone in overcoming this resistance by protecting beta-lactam antibiotics from enzymatic degradation. This technical guide provides an in-depth exploration of the molecular interactions, kinetics, and experimental methodologies central to the inhibition of beta-lactamases by clavulanic acid.

Mechanism of Action: A Multi-Step Covalent Inhibition

Clavulanic acid functions as a progressive and irreversible inhibitor of many serine beta-lactamases, particularly those belonging to Ambler class A.[1] The inhibitory process is a complex, multi-step mechanism that ultimately results in a stable, inactive enzyme complex.

The key steps in this process are:

-

Acylation: The process begins with the nucleophilic attack of the active site serine residue (Ser70 in many class A beta-lactamases) on the carbonyl carbon of clavulanic acid's beta-lactam ring.[2] This forms a transient acyl-enzyme intermediate, a step that is also common in the hydrolysis of beta-lactam antibiotics.

-

Oxazolidine (B1195125) Ring Opening and Intermediate Formation: Following acylation, the oxazolidine ring of clavulanic acid opens. This leads to the formation of several potential intermediates, including an imine and a more stable, conjugated enamine.[3]

-

Irreversible Inactivation: The formation of these intermediates can lead to the irreversible inactivation of the enzyme through several pathways. One proposed mechanism involves the cross-linking of the clavulanic acid remnant to a second amino acid residue within the active site, forming a stable, inactive enzyme adduct.[3] Another possibility is the formation of a stable, unreactive enamine that effectively sequesters the enzyme.

The overall inhibitory pathway can be visualized as follows:

Quantitative Data on Inhibition

The efficacy of clavulanic acid as a beta-lactamase inhibitor is quantified through various kinetic parameters. The inhibitor constant (Ki) reflects the affinity of the inhibitor for the enzyme, while the 50% inhibitory concentration (IC50) indicates the concentration of inhibitor required to reduce enzyme activity by half. The following table summarizes key quantitative data for the inhibition of various beta-lactamases by clavulanic acid.

| Beta-Lactamase | Enzyme Class | Ki (µM) | IC50 (µM) | kcat/kinact | Reference |

| TEM-1 | A | 0.8 | 0.08 | - | [1] |

| TEM-2 | A | 0.7 | - | - | [1] |

| SHV-1 | A | - | 0.1 | - | - |

| CTX-M-15 | A | - | - | - | [2] |

| PC1 (S. aureus) | A | - | 0.06 | - | - |

| P99 (E. cloacae) | C | - | 205.1 | - | [4] |

| OXA-1 | D | - | >100 | - | [4] |

Note: The values presented are indicative and can vary based on experimental conditions.

Experimental Protocols

A thorough investigation of the molecular basis of beta-lactamase inhibition by clavulanic acid employs a range of experimental techniques. Below are detailed methodologies for key experiments.

Enzyme Kinetics Assay for Inhibition Constant (Ki) and IC50 Determination

This protocol outlines a common method for determining the inhibitory potency of clavulanic acid against a specific beta-lactamase using a chromogenic substrate like nitrocefin (B1678963).

Materials:

-

Purified beta-lactamase enzyme

-

Clavulanic acid stock solution

-

Nitrocefin stock solution

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Dilute the purified beta-lactamase in assay buffer to a working concentration.

-

Prepare a series of clavulanic acid dilutions in assay buffer.

-

-

Reaction Setup:

-

In a 96-well plate, add a fixed volume of the beta-lactamase working solution to each well.

-

Add varying concentrations of the clavulanic acid dilutions to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding a fixed volume of the nitrocefin substrate to each well.

-

Immediately place the microplate in a reader and monitor the change in absorbance at 486 nm over time. The hydrolysis of nitrocefin results in a color change.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

-

For IC50 determination, plot the percentage of inhibition against the logarithm of the clavulanic acid concentration and fit the data to a sigmoidal dose-response curve.

-

For Ki determination, perform the assay with multiple substrate concentrations and use Dixon or Cheng-Prusoff equations to calculate the inhibitor constant.

-

Mass Spectrometry for Intermediate Characterization

Mass spectrometry is a powerful tool for identifying the covalent adducts and intermediates formed during the inhibition of beta-lactamase by clavulanic acid.

Materials:

-

Purified beta-lactamase enzyme

-

Clavulanic acid

-

Reaction buffer (e.g., ammonium (B1175870) bicarbonate, pH 7.5)

-

Mass spectrometer (e.g., ESI-Q-TOF)

-

Optional: Proteolytic enzyme (e.g., trypsin) for peptide mapping

Procedure:

-

Enzyme-Inhibitor Reaction:

-

Incubate the purified beta-lactamase with an excess of clavulanic acid in the reaction buffer for a specific time course (e.g., from minutes to hours) to allow for the formation of intermediates and the final inhibited complex.

-

-

Sample Preparation for Mass Spectrometry:

-

Desalt the protein sample using a suitable method (e.g., zip-tipping or buffer exchange) to remove non-volatile salts.

-

-

Intact Protein Analysis:

-

Introduce the desalted protein sample into the mass spectrometer.

-

Acquire mass spectra to determine the molecular weight of the intact protein. The formation of covalent adducts with clavulanic acid or its fragments will result in a mass increase corresponding to the molecular weight of the adduct.

-

-

Peptide Mapping (Optional):

-

For localization of the modification site, digest the inhibited enzyme with a protease (e.g., trypsin).

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Identify the modified peptide(s) by searching for the expected mass shifts in the MS/MS fragmentation data.

-

X-ray Crystallography for Structural Analysis

X-ray crystallography provides high-resolution structural information on the interaction between clavulanic acid and the beta-lactamase active site.

Materials:

-

Highly purified and concentrated beta-lactamase

-

Clavulanic acid

-

Crystallization screens and reagents

-

X-ray diffraction equipment (synchrotron source is often preferred)

Procedure:

-

Protein-Inhibitor Complex Formation:

-

Incubate the purified beta-lactamase with a molar excess of clavulanic acid to ensure complete formation of the inhibited complex.

-

-

Crystallization:

-

Set up crystallization trials using various techniques (e.g., hanging drop or sitting drop vapor diffusion) and a wide range of crystallization screens to identify initial crystallization conditions.

-

Optimize the initial "hit" conditions by varying the precipitant concentration, pH, and other additives to obtain diffraction-quality crystals.

-

-

Data Collection and Processing:

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data to obtain a set of structure factor amplitudes.

-

-

Structure Determination and Refinement:

-

Solve the crystal structure using molecular replacement with a known beta-lactamase structure as a search model.

-

Build and refine the atomic model of the beta-lactamase-clavulanic acid complex, paying close attention to the electron density in the active site to model the covalently bound inhibitor.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the characterization of a beta-lactamase inhibitor like clavulanic acid.

Conclusion

The inhibition of beta-lactamases by clavulanic acid is a multifaceted process involving covalent modification of the enzyme's active site. A comprehensive understanding of this mechanism, supported by robust quantitative data and detailed structural insights, is paramount for the rational design of new and more effective beta-lactamase inhibitors. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further investigate these critical molecular interactions and contribute to the ongoing battle against antibiotic resistance.

References

- 1. [Kinetics of beta-lactamase inhibition by clavulanic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. s3.amazonaws.com [s3.amazonaws.com]

- 3. Inhibition of TEM-2 beta-lactamase from Escherichia coli by clavulanic acid: observation of intermediates by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Degradation Pathways of Amoxicillin and Clavulanic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of amoxicillin (B794) and clavulanic acid, two critical components in modern antibacterial therapies. Understanding the stability and degradation kinetics of these compounds is paramount for ensuring the efficacy, safety, and shelf-life of pharmaceutical formulations. This document details the primary degradation mechanisms, influencing factors, and the analytical methodologies used to study these processes.

Amoxicillin Degradation Pathways

Amoxicillin, a β-lactam antibiotic, is susceptible to degradation through several abiotic pathways, primarily hydrolysis, but also photolysis and oxidation.[1] The most significant pathway is the hydrolytic cleavage of the β-lactam ring, a reaction sensitive to pH and temperature.

1.1. Hydrolysis

The core degradation mechanism for amoxicillin is the hydrolysis of its four-membered β-lactam ring. This process is initiated by a nucleophilic attack of a water molecule on the carbonyl carbon of the ring, leading to its opening.[1] This results in the formation of amoxicilloic acid, which is biologically inactive. Under acidic conditions, amoxicilloic acid can further degrade into amoxicillin penilloic acid. Another major degradation product that can form, particularly in neutral or basic conditions, is amoxicillin diketopiperazine-2',5'-dione.[1][2]

1.2. Other Degradation Pathways

-

Photolysis: While some reports suggest amoxicillin is relatively stable to photolysis at wavelengths above 300 nm, other studies indicate that it can undergo direct photodegradation where the molecule absorbs irradiation, leading to an excited state and subsequent breakdown.[1]

-

Oxidation: In the presence of oxidizing agents, such as hydrogen peroxide, amoxicillin can be degraded.[3] Advanced oxidation processes like the photo-Fenton reaction can completely remove amoxicillin from aqueous solutions in minutes.[4]

The primary degradation pathways for amoxicillin are illustrated below.

Clavulanic Acid Degradation Pathways

Clavulanic acid is a potent β-lactamase inhibitor, but it is chemically unstable, particularly in aqueous solutions.[5] Its degradation is highly dependent on factors like pH, temperature, and ionic strength.[5][6]

2.1. Hydrolysis and Polymerization

Like amoxicillin, clavulanic acid's degradation involves the hydrolysis of its β-lactam ring.[5] However, the degradation of clavulanic acid is more complex and can proceed through various mechanisms, including intramolecular reactions. One proposed mechanism involves an equilibrium reaction that forms an active intermediate, which then irreversibly reacts with another clavulanic acid molecule, leading to degradation products.[5] This suggests that clavulanic acid can catalyze its own degradation, especially at higher concentrations.[5]

The stability of clavulanic acid is significantly influenced by pH, with greater stability observed in slightly acidic to neutral conditions (pH 6.0-7.2).[5][6] Both acidic and basic conditions can catalyze its hydrolysis.[5] Temperature also plays a crucial role; lower temperatures decrease the rate of hydrolysis.[7]

References

- 1. Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. Degradation of amoxicillin applying photo-Fenton and acid hydrolysis processes with toxicity evaluation via antimicrobial susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Augmentin's Dichotomous Efficacy: A Technical Guide to its Action on Gram-Positive and Gram-Negative Bacteria

Issued: December 7, 2025

This technical guide provides a comprehensive analysis of the antimicrobial agent Augmentin, detailing its mechanism of action and differential effects on gram-positive and gram-negative bacteria. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the synergistic action of its components, amoxicillin (B794) and clavulanic acid, supported by quantitative susceptibility data, detailed experimental protocols, and visual representations of key biological pathways and laboratory workflows.

Core Mechanism of Action: A Synergistic Approach

Augmentin is a combination antibiotic consisting of amoxicillin, a β-lactam antibiotic, and clavulanic acid, a β-lactamase inhibitor.[1] The synergistic relationship between these two components is the cornerstone of Augmentin's broad-spectrum activity.

Amoxicillin , an aminopenicillin, functions by inhibiting the synthesis of the bacterial cell wall.[2][3] Specifically, it targets penicillin-binding proteins (PBPs), which are essential enzymes for the final transpeptidation step in peptidoglycan synthesis.[4] By binding to these proteins, amoxicillin disrupts the cross-linking of the peptidoglycan chains, leading to a compromised cell wall that cannot withstand osmotic pressure, ultimately resulting in cell lysis and bacterial death.[3][4]

However, the efficacy of amoxicillin alone is often compromised by bacterial resistance, primarily through the production of β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring of the antibiotic, rendering it inactive.[2] This is where the role of clavulanic acid becomes critical.

Clavulanic acid itself possesses negligible intrinsic antimicrobial activity.[1] Its primary function is to act as a potent, irreversible inhibitor of many clinically significant plasmid-mediated and some chromosomal β-lactamases.[5][6] By covalently binding to the active site of these enzymes, clavulanic acid protects amoxicillin from degradation, thereby restoring its ability to effectively target the PBPs of β-lactamase-producing bacteria.[1][7] This combination extends the antibacterial spectrum of amoxicillin to include many organisms that would otherwise be resistant.[8]

Differential Activity: Gram-Positive vs. Gram-Negative Bacteria

The structural differences in the cell envelopes of gram-positive and gram-negative bacteria are a key determinant of Augmentin's efficacy.

Gram-positive bacteria are characterized by a thick peptidoglycan layer that is readily accessible to β-lactam antibiotics. For susceptible strains that do not produce β-lactamase, amoxicillin is effective on its own. However, in β-lactamase-producing strains, such as certain Staphylococcus aureus and Enterococcus species, the addition of clavulanic acid is essential to protect amoxicillin from degradation.

Gram-negative bacteria possess a more complex cell envelope, which includes an outer membrane that acts as a permeability barrier. This outer membrane can hinder the penetration of β-lactam antibiotics to their PBP targets in the periplasmic space. Furthermore, many gram-negative bacteria, including Escherichia coli, Haemophilus influenzae, and Moraxella catarrhalis, are capable of producing a wide array of β-lactamase enzymes.[9] For Augmentin to be effective against these organisms, amoxicillin must first traverse the outer membrane and then evade degradation by periplasmic β-lactamases, a feat made possible by the co-formulated clavulanic acid.

Quantitative Susceptibility Data

The in vitro activity of amoxicillin-clavulanate is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values represent the MIC required to inhibit 50% and 90% of the tested isolates, respectively.

Table 1: Amoxicillin-Clavulanate MIC Distribution for Key Gram-Positive Bacteria

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Source(s) |

| Staphylococcus aureus (MSSA) | 0.25 | 4 | 0.25 - >32 | [10][11] |

| Streptococcus pneumoniae (Penicillin-Susceptible) | ≤0.06 | 0.06 | ≤0.06 - 0.5 | [12] |

| Streptococcus pneumoniae (Penicillin-Intermediate) | 0.5 | 2 | 0.06 - 4 | [12][13] |

| Streptococcus pneumoniae (Penicillin-Resistant) | 2 | 4 | 0.25 - 8 | [1][12] |

| Enterococcus faecalis | 2 | 4 | 1 - 8 | [14] |

Table 2: Amoxicillin-Clavulanate MIC Distribution for Key Gram-Negative Bacteria

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Source(s) |

| Haemophilus influenzae (β-lactamase negative) | 0.25 | 0.5 | ≤0.03 - 2 | [4] |

| Haemophilus influenzae (β-lactamase positive) | 0.5 | 1 | 0.12 - 4 | [4][15] |

| Moraxella catarrhalis (β-lactamase positive) | 0.12 | 0.25 | ≤0.03 - 1 | [15][16][17] |

| Escherichia coli | 8 | 32 | ≤0.25 - >64 | [6][18] |

| Klebsiella pneumoniae | 8 | 64 | ≤0.25 - >64 | [6] |

| Proteus mirabilis | 2 | 8 | ≤0.25 - 64 | [6] |

Note: MIC values are for amoxicillin with a fixed ratio or concentration of clavulanic acid and can vary based on testing methodology (CLSI vs. EUCAST) and surveillance period.

Experimental Protocols for Susceptibility Testing

Standardized methods are crucial for the accurate determination of antibiotic susceptibility. The following are detailed protocols for common methods used to evaluate the efficacy of Augmentin.

Broth Microdilution Method for MIC Determination

This method determines the MIC of an antimicrobial agent in a liquid growth medium.[11][19][20]

-

Preparation of Antimicrobial Solution : Prepare a stock solution of amoxicillin-clavulanate. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation : Select 3-5 isolated colonies of the test organism from an 18-24 hour agar (B569324) plate. Suspend the colonies in a sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation : Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubation : Incubate the plate at 35°C for 16-20 hours in ambient air.[11]

-

Result Interpretation : The MIC is the lowest concentration of amoxicillin-clavulanate that completely inhibits visible growth of the organism.[19]

Kirby-Bauer Disk Diffusion Method

This is a qualitative method to determine the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition.[10]

-

Inoculum Preparation : Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described for broth microdilution.

-

Plate Inoculation : Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.[10] Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure confluent growth.[17]

-

Disk Application : Aseptically apply an amoxicillin-clavulanate disk (e.g., 20/10 µg) onto the surface of the agar. Ensure the disks are placed at least 24 mm apart.[10]

-

Incubation : Invert the plates and incubate at 35°C for 16-20 hours.

-

Result Interpretation : Measure the diameter of the zone of complete inhibition in millimeters. Interpret the result as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to the established breakpoints provided by standards organizations like CLSI or EUCAST.[17]

Gradient Diffusion Strip Method (E-test)

This method provides a quantitative MIC value by using a plastic strip with a predefined gradient of antibiotic concentrations.[18]

-

Plate Inoculation : Inoculate a Mueller-Hinton agar plate with a standardized bacterial suspension to achieve confluent growth, as described for the Kirby-Bauer method.

-

Strip Application : Aseptically place the amoxicillin-clavulanate gradient strip onto the agar surface.

-

Incubation : Incubate the plate at 35°C for 16-20 hours.

-

Result Interpretation : An elliptical zone of inhibition will form. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[18]

Signaling Pathways of β-Lactamase Induction

In many gram-negative bacteria, the production of β-lactamases is an inducible process, meaning the presence of a β-lactam antibiotic can trigger increased enzyme synthesis. This induction is a complex signaling cascade linked to cell wall recycling.[15]

The most well-characterized pathway is the AmpG-AmpR-AmpC system.[15] During cell wall turnover or in the presence of β-lactam antibiotics that inhibit PBPs, fragments of peptidoglycan called muropeptides are released into the periplasm. These muropeptides are transported into the cytoplasm by the AmpG permease.[15] In the cytoplasm, these muropeptides interact with the AmpR protein, which is a transcriptional regulator. This interaction converts AmpR from a repressor to an activator of the ampC gene, which encodes the β-lactamase.[15] This leads to increased production of β-lactamase, which is then secreted into the periplasm to degrade the threatening β-lactam antibiotic.

Conclusion

Augmentin's efficacy is a testament to the power of combination therapy in overcoming antibiotic resistance. Its dual-action mechanism allows it to be effective against a broad range of both gram-positive and gram-negative bacteria, particularly those that have acquired resistance to amoxicillin through the production of β-lactamases. Understanding the quantitative differences in its activity against these bacterial classes, the standardized methods for its evaluation, and the underlying molecular mechanisms of resistance and its circumvention is paramount for its appropriate clinical use and for the development of future antimicrobial strategies. This guide provides a foundational resource for professionals engaged in the ongoing challenge of combating bacterial infections.

References

- 1. nak-deutschland.org [nak-deutschland.org]

- 2. researchgate.net [researchgate.net]

- 3. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. [PDF] MIC of amoxicillin/clavulanate according to CLSI and EUCAST: discrepancies and clinical impact in patients with bloodstream infections due to Enterobacteriaceae | Semantic Scholar [semanticscholar.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. darvashco.com [darvashco.com]

- 10. pid-el.com [pid-el.com]

- 11. In vitro activity and pharmacodynamics of oral beta-lactam antibiotics against Streptococcus pneumoniae from southeast Missouri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. MIC of amoxicillin/clavulanate according to CLSI and EUCAST: discrepancies and clinical impact in patients with bloodstream infections due to Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. SENTRY Antimicrobial Surveillance Program - JMI Laboratories [jmilabs.com]

- 16. iacld.com [iacld.com]

- 17. The Microbiology of Bloodstream Infection: 20-Year Trends from the SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. seq.es [seq.es]

- 20. jmilabs.com [jmilabs.com]

The Dawn of a Synergistic Partnership: Initial Studies on Amoxicillin and Clavulanate

A Technical Guide on the Foundational Research into Beta-Lactam/Beta-Lactamase Inhibitor Combinations

For Researchers, Scientists, and Drug Development Professionals

Published: December 5, 2025

Abstract

The emergence of bacterial resistance to β-lactam antibiotics, mediated by the production of β-lactamase enzymes, posed a significant challenge to antimicrobial therapy in the mid-20th century. This technical guide delves into the initial, pioneering studies of the late 1970s and early 1980s that unveiled the synergistic relationship between the β-lactam antibiotic amoxicillin (B794) and the novel β-lactamase inhibitor, clavulanate. We will explore the foundational in vitro data that demonstrated the restoration of amoxicillin's efficacy against resistant strains, detail the experimental protocols that were instrumental in these discoveries, and visualize the underlying mechanisms and workflows. This guide serves as a comprehensive resource for understanding the origins of one of the most successful antibiotic combinations in modern medicine.

Introduction: The Rise of β-Lactamase-Mediated Resistance

The introduction of penicillin and its derivatives, such as amoxicillin, revolutionized the treatment of bacterial infections. These β-lactam antibiotics function by inhibiting the synthesis of the bacterial cell wall. However, the widespread use of these agents led to the selection and proliferation of bacteria capable of producing β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. This mechanism of resistance became a major clinical concern, particularly in infections caused by species such as Staphylococcus aureus, Escherichia coli, and Haemophilus influenzae.

The search for a solution led to the discovery of clavulanic acid, a compound isolated from Streptomyces clavuligerus.[1] While possessing weak intrinsic antibacterial activity, clavulanic acid was found to be a potent inhibitor of many common β-lactamases.[2][3] This discovery paved the way for a new therapeutic strategy: the combination of a β-lactam antibiotic with a β-lactamase inhibitor to protect the antibiotic from enzymatic degradation.

The Synergistic Mechanism of Amoxicillin and Clavulanate

The synergistic effect of amoxicillin and clavulanate is a direct consequence of their complementary roles in combating β-lactamase-producing bacteria. Amoxicillin, a broad-spectrum penicillin, is susceptible to degradation by these enzymes. Clavulanic acid, on the other hand, acts as a "suicide inhibitor." It irreversibly binds to the active site of the β-lactamase, thereby inactivating the enzyme and allowing amoxicillin to exert its bactericidal effect on the pathogen.

Quantitative Analysis of Synergy: Early In Vitro Studies

The initial evidence for the synergistic activity of amoxicillin and clavulanate came from in vitro susceptibility testing against a variety of β-lactamase-producing bacterial isolates. These studies typically involved the determination of the Minimum Inhibitory Concentration (MIC) of amoxicillin alone and in the presence of a fixed concentration of clavulanate. The results consistently demonstrated a significant reduction in the MIC of amoxicillin, often restoring its activity to levels seen against non-β-lactamase-producing strains.

Data Presentation

The following tables summarize the quantitative data extracted from key initial studies.

Table 1: Synergistic Effect of Amoxicillin and Clavulanate against Ampicillin-Resistant Haemophilus influenzae

| Strain Type | Amoxicillin Alone MIC (µg/mL) | Clavulanate Alone MIC (µg/mL) | Amoxicillin + Clavulanate MIC (µg/mL) |

| Ampicillin-Resistant, β-lactamase-producing H. influenzae type b (8 strains) | 6.25 - 12.5 | 12.5 - 25 | 0.36 + 0.36 |

Data extracted from Yogev et al., 1981.

Table 2: Effect of Clavulanate on Amoxicillin MICs against Various β-Lactamase-Producing Bacteria

| Bacterial Species (Number of Strains) | Amoxicillin-Resistant Strains | % Susceptible to Amoxicillin with Clavulanate (10 mg/L) |

| Staphylococcus aureus | Most | Fully Sensitive |

| Escherichia coli | Most | Fully Sensitive |

| Klebsiella pneumoniae | Most | Fully Sensitive |

| Proteus mirabilis | Most | Fully Sensitive |

| Serratia marcescens | Most | No Significant Effect |

| Pseudomonas aeruginosa | Most | No Significant Effect |

Data summarized from Peters et al., 1980.

Table 3: Synergistic Activity of Amoxicillin and Clavulanic Acid against Ampicillin-Resistant Clinical Isolates

| Bacterial Species | Condition | Result |

| Staphylococcus aureus | Ampicillin-Resistant | Synergistic Effect Observed |

| Escherichia coli | Ampicillin-Resistant | Synergistic Effect Observed |

| Klebsiella pneumoniae | Ampicillin-Resistant | Synergistic Effect Observed |

| Proteus mirabilis | Ampicillin-Resistant | Synergistic Effect Observed |

| Proteus vulgaris | Ampicillin-Resistant | Synergistic Effect Observed |

| Bacteroides fragilis | Ampicillin-Resistant | Synergistic Effect Observed |

Data from Matsuura et al., 1980.

Experimental Protocols

The foundational studies on amoxicillin and clavulanate synergy primarily utilized agar (B569324) and broth dilution methods to determine MIC values. The checkerboard titration method was a common approach to systematically evaluate the interaction between the two compounds.

Agar Dilution Method for MIC Determination

This method was widely used to determine the MIC of amoxicillin alone and in combination with clavulanate.

-

Media Preparation: A suitable agar medium, such as Mueller-Hinton agar, was prepared and sterilized.

-

Incorporation of Antimicrobials: Serial twofold dilutions of amoxicillin were prepared. For synergy testing, a fixed concentration of clavulanate (e.g., 1, 5, or 10 µg/mL) was added to each dilution of amoxicillin. These mixtures were then added to the molten agar before pouring into petri dishes.

-

Inoculum Preparation: Bacterial isolates were grown in a suitable broth medium to a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation: The standardized bacterial suspension was applied to the surface of the agar plates containing the different concentrations of the antimicrobials.

-

Incubation: Plates were incubated under appropriate atmospheric conditions and temperatures (e.g., 35-37°C for 18-24 hours).

-

MIC Determination: The MIC was recorded as the lowest concentration of amoxicillin that completely inhibited visible bacterial growth.

Broth Microdilution Checkerboard Assay

The checkerboard method allows for the testing of multiple combinations of two antimicrobial agents simultaneously to determine their synergistic, additive, indifferent, or antagonistic effects.

-

Plate Preparation: A 96-well microtiter plate was used. Serial twofold dilutions of amoxicillin were prepared horizontally across the plate, while serial twofold dilutions of clavulanate were prepared vertically. This creates a matrix of wells with varying concentrations of both agents.

-

Inoculum Preparation: A standardized bacterial inoculum was prepared as described for the agar dilution method and further diluted in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Each well of the microtiter plate was inoculated with the standardized bacterial suspension.

-

Incubation: The plate was incubated under appropriate conditions.

-

Interpretation: The wells were visually inspected for turbidity. The combination of concentrations in the first well showing no visible growth was considered the MIC of the combination. The Fractional Inhibitory Concentration (FIC) index was then calculated to quantify the synergy.

Logical Framework for Overcoming Resistance

The success of the amoxicillin-clavulanate combination is rooted in a clear logical framework that addresses the specific mechanism of β-lactamase-mediated resistance.

Conclusion

The initial studies on the synergistic effect of amoxicillin and clavulanate were a landmark in the fight against antibiotic resistance. Through meticulous in vitro experimentation, researchers demonstrated that the addition of a β-lactamase inhibitor could effectively restore the utility of a potent β-lactam antibiotic against resistant pathogens. The data and methodologies outlined in this technical guide highlight the foundational work that led to the development of one of the most widely used and clinically significant antibiotic combinations. This pioneering research not only provided an immediate therapeutic solution but also established a new paradigm for overcoming bacterial resistance that continues to influence drug development strategies today.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Clavulanic acid: a beta-lactamase-inhiting beta-lactam from Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Combined antibacterial activity of amoxicillin with clavulanic acid against ampicillin-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Preparing Augmentin (Amoxicillin/Clavulanate) Stock Solutions for Laboratory Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Augmentin, a combination of the β-lactam antibiotic amoxicillin (B794) and the β-lactamase inhibitor clavulanic acid, is a widely used therapeutic agent. In the laboratory, precise and stable stock solutions are crucial for a variety of applications, including antimicrobial susceptibility testing (AST), mechanism of action studies, and in vitro and in vivo infection models. This document provides detailed protocols for the preparation, storage, and handling of Augmentin stock solutions to ensure experimental reproducibility and accuracy.

Amoxicillin inhibits the synthesis of bacterial cell walls, leading to cell lysis. However, its efficacy is limited by β-lactamase enzymes, which are produced by many resistant bacteria. Clavulanic acid irreversibly inhibits many of these β-lactamases, thereby protecting amoxicillin from degradation and restoring its activity against resistant strains. The synergistic relationship between these two compounds is fundamental to the broad-spectrum activity of Augmentin.

Quantitative Data Summary

The following tables summarize key quantitative data for the preparation of amoxicillin and clavulanate stock solutions. It is common practice in a research setting to prepare separate stock solutions of amoxicillin and clavulanic acid to allow for flexibility in experimental design. Alternatively, a combined stock can be prepared.

Table 1: Properties of Amoxicillin and Clavulanic Acid

| Compound | Molecular Weight ( g/mol ) | Solubility |

| Amoxicillin (trihydrate) | 419.4 | Sparingly soluble in water. Soluble in DMSO (~25 mg/mL) and dimethyl formamide (B127407) (~5 mg/mL).[1] |

| Clavulanate Potassium | 237.25 | Soluble in water. |

Table 2: Recommended Stock Solution Concentrations and Solvents

| Component | Stock Concentration | Recommended Solvent | Notes |

| Amoxicillin | 10 mg/mL - 100 mg/mL | Sterile deionized water with pH adjustment, or DMSO | For aqueous solutions, adjusting the pH to the neutral range can aid solubility and stability.[2][3] DMSO can be used for higher concentrations.[1][4] |

| Clavulanic Acid (as Potassium Salt) | 10 mg/mL - 50 mg/mL | Sterile deionized water | Readily soluble in water.[5] |

| Combined Stock (Amoxicillin:Clavulanate) | Varies (e.g., 4:1 or 2:1 ratio by weight) | Sterile deionized water (for lower concentrations) or DMSO | For research purposes, a 4:1 or 2:1 ratio of amoxicillin to clavulanic acid is often used. |

Table 3: Storage and Stability of Stock Solutions

| Storage Temperature | Solvent | Stability (Amoxicillin) | Stability (Clavulanic Acid) | General Recommendation |

| 2-8°C (Refrigerated) | Aqueous | Up to 1 week[6][7] | Shorter than amoxicillin, significant degradation can occur within days.[7] | Recommended for short-term storage only. |

| -20°C (Frozen) | Aqueous or DMSO | 1-6 months[6][8] | 1-6 months[8] | Recommended for long-term storage. Prepare single-use aliquots to avoid freeze-thaw cycles.[8] |

| -80°C (Ultra-low Freezer) | Aqueous or DMSO | > 6 months[8] | > 6 months[8] | Ideal for archival storage of stock solutions. |

Experimental Protocols

Protocol for Preparing Separate Amoxicillin and Clavulanic Acid Stock Solutions

This protocol is recommended for researchers who require flexibility in varying the concentrations and ratios of the two components.

Materials:

-

Amoxicillin trihydrate powder (or sodium salt)

-

Clavulanic acid potassium salt powder

-

Sterile deionized water or sterile Phosphate Buffered Saline (PBS), pH 7.2

-

Dimethyl sulfoxide (B87167) (DMSO), sterile (optional, for higher concentrations of amoxicillin)

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile microcentrifuge tubes (1.5 mL or 2 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile 0.22 µm syringe filters

Procedure for Amoxicillin Stock Solution (10 mg/mL in Water):

-

Weigh out 100 mg of amoxicillin trihydrate powder and transfer it to a sterile 15 mL conical tube.

-

Add 9 mL of sterile deionized water or PBS (pH 7.2).

-

Vortex vigorously for 1-2 minutes to dissolve the powder. Gentle warming or sonication may be required to fully dissolve the amoxicillin. Amoxicillin is poorly soluble in water, so complete dissolution may not be immediate.[4]

-

Once dissolved, add sterile deionized water or PBS to a final volume of 10 mL.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

-

Aliquot the stock solution into sterile, single-use microcentrifuge tubes (e.g., 100 µL or 500 µL aliquots).

-

Label the tubes clearly with the compound name, concentration, date, and store at -20°C or -80°C.

Procedure for Clavulanic Acid Stock Solution (10 mg/mL in Water):

-

Weigh out 100 mg of clavulanic acid potassium salt powder and transfer it to a sterile 15 mL conical tube.

-

Add 9 mL of sterile deionized water.

-

Vortex gently until the powder is completely dissolved. Clavulanic acid is generally readily soluble in water.

-

Adjust the final volume to 10 mL with sterile deionized water.

-

Sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.

-

Dispense into sterile, single-use microcentrifuge tubes.

-

Label and store at -20°C or -80°C immediately, as clavulanic acid is less stable than amoxicillin in solution.[2]

Protocol for Preparing a Combined Augmentin Stock Solution

This protocol is suitable for routine applications where a fixed ratio of amoxicillin to clavulanic acid is consistently used. A common ratio for laboratory testing is 2:1 or 4:1 amoxicillin to clavulanic acid. The following protocol uses a 2:1 ratio.

Materials:

-

Amoxicillin trihydrate powder

-

Clavulanic acid potassium salt powder

-

Sterile deionized water

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile 0.22 µm syringe filters

Procedure for Combined Stock Solution (10 mg/mL Amoxicillin + 5 mg/mL Clavulanic Acid):

-

Weigh out 100 mg of amoxicillin trihydrate and 50 mg of clavulanic acid potassium salt.

-

Transfer both powders into the same sterile 15 mL conical tube.

-

Add approximately 8 mL of sterile deionized water.

-

Vortex vigorously until both powders are fully dissolved.

-

Bring the final volume to 10 mL with sterile deionized water.

-

Filter-sterilize the combined solution through a 0.22 µm syringe filter into a sterile tube.

-

Aliquot into single-use microcentrifuge tubes.

-

Label with "Augmentin Stock (10/5 mg/mL)", date, and store immediately at -20°C or -80°C.

Mandatory Visualizations

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing Augmentin stock solutions.

Signaling Pathway of Augmentin Action

Caption: Mechanism of synergistic action of Augmentin.

Stability and Handling Considerations

-

pH: The stability of both amoxicillin and clavulanic acid is pH-dependent. A neutral to slightly acidic pH (around 6.0-7.2) is optimal for the stability of clavulanic acid in aqueous solutions.[2][3][9] When preparing aqueous stocks, using a buffered solution like PBS can help maintain a stable pH.

-

Light Sensitivity: While not as pronounced as with some other antibiotics, it is good laboratory practice to protect stock solutions from prolonged exposure to light by storing them in amber tubes or in the dark.

-

Freeze-Thaw Cycles: Repeated freezing and thawing can lead to the degradation of both amoxicillin and clavulanic acid.[8] Therefore, it is crucial to prepare single-use aliquots to maintain the potency of the stock solution over time.

-

Solvent Choice: For most applications, sterile deionized water is a suitable solvent. However, for preparing higher concentration stock solutions of amoxicillin, DMSO may be necessary.[1][4] When using DMSO stocks in cell-based assays, ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically <0.5%).

Safety Precautions

-

Always handle powdered antibiotics in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Refer to the Safety Data Sheet (SDS) for both amoxicillin and clavulanic acid for specific handling, storage, and disposal instructions.

-

Be aware that β-lactam antibiotics are potential allergens.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. akjournals.com [akjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN110859801A - Amoxicillin potassium clavulanate dry suspension and preparation method thereof - Google Patents [patents.google.com]

- 6. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]

- 7. Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Using Augmentin to Prevent Bacterial Contamination in Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Augmentin (amoxicillin/clavulanic acid) as a preventative measure against bacterial contamination in mammalian cell cultures. This document includes information on the mechanism of action, efficacy against common contaminants, potential for cytotoxicity, and detailed protocols for its preparation and use.

Introduction

Bacterial contamination is a persistent challenge in cell culture, leading to the loss of valuable cell lines, experimental variability, and consumption of significant resources. While aseptic technique remains the cornerstone of contamination prevention, the prophylactic use of antibiotics can provide an additional layer of security, particularly for primary cultures, valuable cell lines, or in environments where contamination risks are high.

Augmentin is a combination antibiotic composed of amoxicillin (B794), a broad-spectrum β-lactam antibiotic, and clavulanic acid, a β-lactamase inhibitor. This combination extends the antimicrobial spectrum of amoxicillin to include bacteria that produce β-lactamase enzymes, which are a common cause of resistance to penicillin-based antibiotics.

Mechanism of Action

The synergistic action of amoxicillin and clavulanic acid provides a robust defense against bacterial contamination.

-

Amoxicillin: As a β-lactam antibiotic, amoxicillin inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] By interfering with the cross-linking of peptidoglycan chains, amoxicillin weakens the cell wall, leading to cell lysis and bacterial death.

-

Clavulanic Acid: Many bacteria have developed resistance to β-lactam antibiotics by producing β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.[2] Clavulanic acid is a "suicide inhibitor" that irreversibly binds to and inactivates these β-lactamase enzymes, thereby protecting amoxicillin from degradation and allowing it to exert its bactericidal effect.[3]

Efficacy Against Common Cell Culture Contaminants

The combination of amoxicillin and clavulanic acid is effective against a broad range of Gram-positive and Gram-negative bacteria, including common laboratory contaminants.

| Bacterial Species | Common Contaminant | Amoxicillin/Clavulanic Acid Efficacy (MIC) | Citation |

| Escherichia coli | Yes | 0.5 to >32 µg/mL | [4][5][6] |

| Staphylococcus aureus | Yes | 1 to 16 µg/mL | [1][7][8] |

Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the bacterial strain and the testing methodology. The provided ranges are based on available in vitro susceptibility data.

Cytotoxicity in Mammalian Cell Lines

| Cell Line | Component | Concentration | Effect | Citation |

| HEK293 (Human Embryonic Kidney) | Amoxicillin | Not specified | No cytotoxic effects observed. | [2] |

| HeLa (Human Cervical Cancer) | Amoxicillin | 10 µg/mL | Enhanced sensitivity to cisplatin (B142131). | [9] |

| CHO (Chinese Hamster Ovary) | Amoxicillin | 5mM | Induced DNA lesions. | [10] |

| Human Lymphocytes | Amoxicillin | 400-1000 µg/mL | Did not induce sister chromatid exchanges or chromosomal aberrations. | [11] |